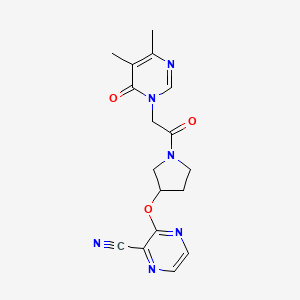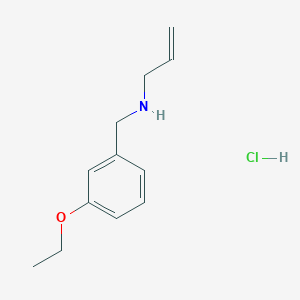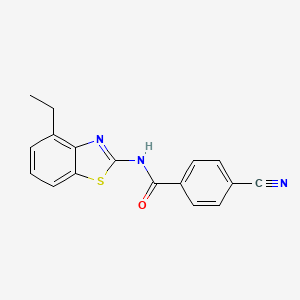
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups including a pyrazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring . The molecule is intended for research use only.
Molecular Structure Analysis
The molecular formula of the compound is C19H21N9O, and it has a molecular weight of 391.439. The molecule contains several heterocyclic rings, including a pyrazole, a pyrimidine, an azetidine, and a piperazine .Wissenschaftliche Forschungsanwendungen
Potential Scientific Research Applications
1. Pharmacological Activity and Drug Development : Compounds structurally similar to the mentioned chemical have been evaluated for their potential as therapeutic agents. For example, compounds acting on nociceptin/orphanin FQ peptide (NOP) receptors, such as LY2940094, have been studied for their therapeutic benefits in conditions like obesity, eating disorders, and depression. NOP receptor antagonists like LY2940094 show significant receptor occupancy in both rat hypothalamus and human brain, suggesting potential clinical efficacy in treating various disorders (Raddad et al., 2016).
2. Environmental and Health Safety : The environmental exposure to chemicals structurally related to the compound , particularly in the context of organophosphorus and pyrethroid pesticides, has been a subject of study. Such research aims to understand the extent of exposure in populations, including vulnerable groups like children, and its implications for public health policy (Babina et al., 2012).
3. Neuropharmacology and CNS Disorders : Arylpiperazine derivatives, which share a structural motif with the mentioned compound, have been explored for their anxiolytic-like effects. These studies involve understanding the interaction of such compounds with central nervous system receptors, which could lead to new treatments for anxiety disorders with fewer side effects and higher efficacy compared to current therapies (Brito et al., 2017).
4. Metabolism and Pharmacokinetics : Research into similar compounds often includes studying their metabolism, disposition, and pharmacokinetics in humans. Such studies are crucial for drug development, helping to determine the safety, optimal dosing, and potential drug-drug interactions of new therapeutic agents (Christopher et al., 2010).
Eigenschaften
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN7O/c1-16-3-4-18(23)11-19(16)27-7-9-28(10-8-27)22(31)17-13-29(14-17)20-12-21(25-15-24-20)30-6-2-5-26-30/h2-6,11-12,15,17H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIKIDZBXNTLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2988811.png)





![2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2988821.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2988827.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2988829.png)